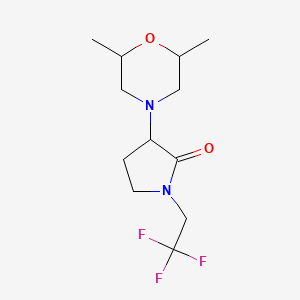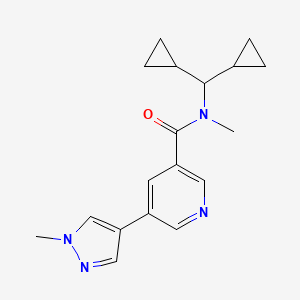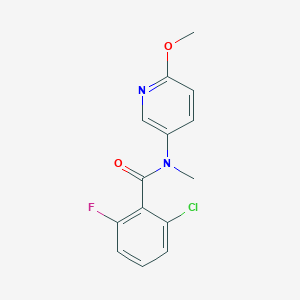
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as DMTFE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can induce cell death in cancer cells and inhibit the growth and proliferation of tumor cells. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its high potency and selectivity for certain enzymes and receptors. This allows researchers to study the effects of this compound on specific signaling pathways and biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
未来方向
There are many potential future directions for research on 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. One area of research could focus on the development of new synthetic methods for producing this compound and related compounds. Another area of research could focus on the optimization of this compound as a drug candidate for the treatment of various diseases. Additionally, future research could investigate the potential use of this compound in other fields such as materials science and catalysis.
合成方法
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been studied for its potential use as a building block for the synthesis of polymers and other materials. In catalysis, this compound has been investigated as a potential catalyst for various chemical reactions.
属性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c1-8-5-17(6-9(2)19-8)10-3-4-16(11(10)18)7-12(13,14)15/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFLJSFEVYQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)